molecular formula C23H23F3N4O5 B11506625 1-(4-Ethoxyphenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

1-(4-Ethoxyphenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11506625
M. Wt: 492.4 g/mol
InChI Key: PNTWPESAOVMCAJ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione: , also known by its systematic name (4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)(phenyl)methanone , is a chemical compound with the empirical formula C₁₈H₁₆F₃N₃O₃ and a molecular weight of 379.33 g/mol . It belongs to the class of piperazine derivatives and exhibits interesting pharmacological properties.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common method includes the following steps:

    Acylation: Ethyl 4-aminobenzoate reacts with 2-nitro-4-(trifluoromethyl)benzoyl chloride to form the intermediate.

    Piperazine Ring Formation: The intermediate undergoes cyclization with piperazine to yield the target compound.

    Ethoxylation: The final step involves ethoxylation of the phenyl ring using ethyl iodide or another ethylating agent.

Industrial Production: While detailed industrial production methods are proprietary, large-scale synthesis typically involves efficient and cost-effective processes to meet demand.

Chemical Reactions Analysis

Reactivity:

    Reduction: The nitro group can be reduced to an amino group using reagents like tin(II) chloride or palladium on carbon.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

    Oxidation: The compound may be oxidized under specific conditions.

Major Products: The major products formed during reactions include various derivatives of the parent compound, such as substituted piperazines and related heterocycles.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and pharmacological properties.

    Neuroscience: Investigations into its effects on neurotransmitter systems.

    Materials Science: Its reactivity makes it useful for functional materials.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While no direct analogs exist, related compounds include:

    1-(4-Methoxyphenyl)piperazine: A structural analogue with different substituents.

    1-(4-Chlorophenyl)piperazine: Another piperazine derivative.

Properties

Molecular Formula

C23H23F3N4O5

Molecular Weight

492.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C23H23F3N4O5/c1-2-35-17-6-4-16(5-7-17)29-21(31)14-20(22(29)32)28-11-9-27(10-12-28)18-8-3-15(23(24,25)26)13-19(18)30(33)34/h3-8,13,20H,2,9-12,14H2,1H3

InChI Key

PNTWPESAOVMCAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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